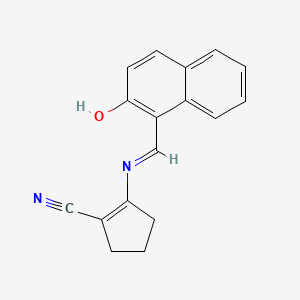

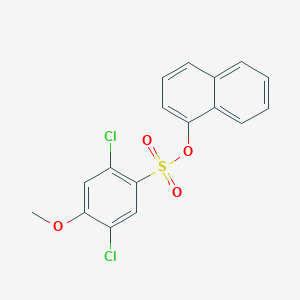

![molecular formula C22H23NO5 B3018133 2-[5-[(9H-芴-9-基甲氧羰基氨基)甲基]氧杂环-3-基]乙酸 CAS No. 2287317-20-6](/img/structure/B3018133.png)

2-[5-[(9H-芴-9-基甲氧羰基氨基)甲基]氧杂环-3-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

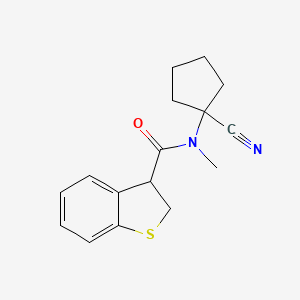

The compound 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis for the protection of amino groups. The Fmoc group is known for its stability under basic conditions and its ability to be removed by mild base treatment. This compound, with its oxolane (tetrahydrofuran) and acetic acid functionalities, is likely to be of interest in the synthesis of peptides or other organic molecules where such protecting groups are required.

Synthesis Analysis

The synthesis of related Fmoc-amino acid derivatives has been described in the literature. For example, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been efficiently carried out using isocyanates derived from several Fmoc-amino acids . These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, indicating that similar methodologies could potentially be applied to the synthesis of 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid.

Molecular Structure Analysis

The molecular structure of Fmoc-based compounds is characterized by the presence of the fluorenyl group, which is a bulky and rigid structure that provides steric protection to the amino group. The Fmoc group is attached to the amino group via a methoxycarbonyl linkage, which is stable under basic conditions but can be cleaved under acidic conditions or by the action of nucleophiles. The presence of the oxolane ring in the compound suggests additional stereochemical considerations that could be relevant for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Fmoc-amino acid derivatives are typically used in peptide synthesis, where they undergo reactions with other amino acids or peptide fragments to form peptide bonds while protecting the amino group from unwanted side reactions. The removal of the Fmoc group is usually achieved using a mild base, such as piperidine, which allows for the selective deprotection and elongation of the peptide chain . The specific chemical reactions of 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid would depend on its precise structure and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acid derivatives are influenced by the presence of the fluorenyl group, which imparts hydrophobic character and can affect the solubility of the compound in various solvents. The crystalline nature of some Fmoc derivatives, as reported for the carbamates , suggests that 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid may also form crystals, which could facilitate its purification and characterization. The stability of Fmoc derivatives in both acidic and basic solutions is a key property that allows for their manipulation in peptide synthesis .

科学研究应用

抗肿瘤剂

9-氧杂蒽-4-乙酸,一类包括芴基甲氧羰基衍生物的化合物,已被研究其抗肿瘤特性,特别是对小鼠结肠腺癌 38。研究表明,这些化合物中的亲脂取代基(可能包括芴基甲氧羰基衍生物)增强了它们的抗肿瘤效力 (Atwell 等人,1990)。

羟基的保护

芴-9-基甲氧羰基 (Fmoc) 基团用于保护各种化合物中的羟基。它可以通过干燥吡啶中的三乙胺方便地去除,为合成应用提供了潜力,包括八胸腺嘧啶酸片段的产生 (Gioeli & Chattopadhyaya, 1982)。

选择性酯化

研究表明,与芴基甲氧羰基相关的衍生物 Oxyma 可以显着影响伯醇的选择性酯化。这表明它在合成化学中的用途,特别是在产生特定酯化合物方面 (Wang 等人,2012)。

固相合成异羟肟酸

芴基甲氧羰基衍生物已用于 N-烷基异羟肟酸的固相合成。该应用突出了它们在促进结构多样的化合物合成中的作用 (Mellor & Chan, 1997)。

发光特性

取代的 [(5-甲基-2-吡啶-2'-基-1,3-噻唑-4-基)氧基]乙酸,一种与芴基甲氧羰基相关的化合物,已被研究其发光特性,可能在金属传感和激光染料中有用 (Grummt 等人,2007)。

安全和危害

属性

IUPAC Name |

2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-21(25)10-14-9-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFWPKCNTSSQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

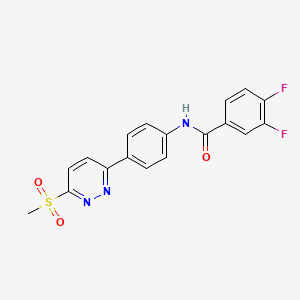

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)

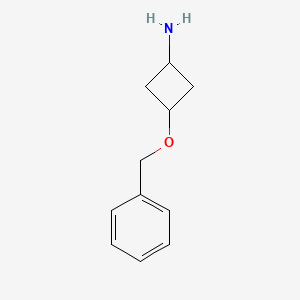

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)

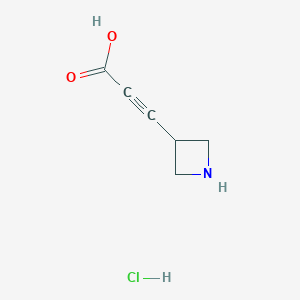

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)